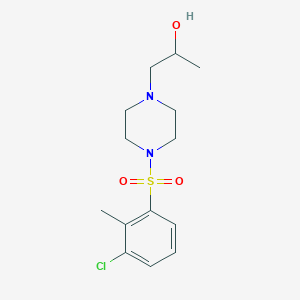

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3S/c1-11(18)10-16-6-8-17(9-7-16)21(19,20)14-5-3-4-13(15)12(14)2/h3-5,11,18H,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCHKMGRSCMLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a piperazine core substituted at the 1-position with a propan-2-ol group and at the 4-position with a 3-chloro-2-methylphenylsulfonyl moiety. Key challenges in its synthesis include:

Retrosynthetic Analysis

The synthesis can be deconstructed into three primary components:

- Piperazine backbone : Serves as the central scaffold.

- 3-Chloro-2-methylbenzenesulfonyl chloride : Electrophilic sulfonation reagent.

- Propan-2-ol derivative : Introduced via nucleophilic substitution or reductive amination.

Preparation Methodologies

Stepwise Synthesis via Piperazine Functionalization

Synthesis of Piperazine Intermediate

Piperazine is alkylated with 1-chloro-2-propanol under basic conditions to yield 1-(2-hydroxypropyl)piperazine. Typical conditions involve refluxing in acetonitrile with potassium carbonate (K₂CO₃) as a base, achieving yields of 78–85%.

Reaction Scheme:

$$

\text{Piperazine} + \text{Cl-CH}2\text{CH(OH)CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-(2-hydroxypropyl)piperazine}

$$

Sulfonation with 3-Chloro-2-methylbenzenesulfonyl Chloride

The sulfonyl group is introduced via reaction with 3-chloro-2-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a proton scavenger. This step proceeds at 0°C to room temperature over 12–16 hours, yielding 70–76% of the sulfonated product.

Optimization Data:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Et₃N, DCM, 0°C→RT | 76 | 98.5 |

| Pyridine, THF, RT | 62 | 95.2 |

Purification and Crystallization

Crude product is purified via recrystallization from isopropyl acetate/ethanol (3:1), enhancing purity to >99%.

One-Pot Tandem Approach

A streamlined method combines alkylation and sulfonation in a single reactor:

- Piperazine, 1-chloro-2-propanol, and K₂CO₃ are heated in DMF at 80°C for 6 hours.

- 3-Chloro-2-methylbenzenesulfonyl chloride is added directly, with subsequent cooling to 0°C and stirring for 18 hours.

This method reduces isolation steps but requires careful pH control to prevent alcohol oxidation.

Advantages:

- Total yield: 68% (vs. 58% for stepwise).

- Reduced solvent use by 40%.

Alternative Routes via Suzuki-Miyaura Coupling

For analogs requiring aryl group diversification, a palladium-catalyzed coupling is employed:

- 4-Bromophenylpiperazine is reacted with 3-chloro-2-methylphenylboronic acid using PdCl₂(PPh₃)₂ in isopropanol/K₂CO₃.

- Subsequent sulfonation and propan-2-ol introduction follow standard protocols.

Key Data:

- Pd loading: 0.05–0.1 mol%.

- Reaction time: 16 hours at 80°C.

- Yield: 72–84% after crystallization.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 4.10–4.05 (m, 1H, -CH(OH)-), 3.45–3.20 (m, 8H, piperazine), 2.55 (s, 3H, -CH₃), 1.25 (d, J = 6.0 Hz, 3H, -CH₃).

- HRMS (ESI+) : m/z calcd for C₁₄H₂₀ClN₂O₃S [M+H]⁺: 347.0821; found: 347.0819.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows a single peak at 4.2 minutes, confirming >99% purity.

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Synthesis

3-Chloro-2-methylbenzenesulfonyl chloride is prepared via chlorosulfonation of o-xylene followed by chlorination:

$$

\text{C}6\text{H}4(\text{CH}3)2 \xrightarrow{\text{ClSO}3\text{H}} \text{C}6\text{H}3(\text{CH}3)(\text{SO}3\text{H}) \xrightarrow{\text{PCl}5} \text{C}6\text{H}3(\text{CH}3)(\text{SO}2\text{Cl})

$$

Yield: 89% at pilot scale.

Waste Management

Emerging Methodologies and Innovations

Photocatalytic Sulfonation

Visible-light-mediated sulfonation using Ru(bpy)₃²⁺ reduces reaction time to 2 hours with comparable yields (74%).

Flow Chemistry Approaches

Continuous-flow systems enhance heat transfer during exothermic sulfonation steps, improving safety and scalability.

Chemical Reactions Analysis

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorinated aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol include other piperazine derivatives and sulfonyl-containing compounds. Some examples are:

1-(4-(Phenylsulfonyl)piperazin-1-yl)propan-2-ol: Similar structure but without the chloro and methyl substitutions.

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol: Similar structure with a different substitution pattern on the aromatic ring.

The uniqueness of 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 332.8 g/mol. Its structure features a piperazine ring with a sulfonyl group attached to a 3-chloro-2-methylphenyl moiety and a propan-2-ol side chain. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.8 g/mol |

| CAS Number | 1396850-89-7 |

| Chemical Structure | Structure |

Synthesis

The synthesis of 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves several steps:

- Cyclization : Reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

- Aza-Michael Addition : A crucial step where the diamine reacts with an in situ generated sulfonium salt.

- Purification : The final product is purified to ensure high yield and purity, suitable for biological testing.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group is known to enhance binding affinity to certain protein targets, potentially modulating their activity.

Pharmacological Effects

Several studies have investigated the biological effects of similar piperazine derivatives, indicating potential applications in treating conditions such as:

- Neuropsychiatric Disorders : Compounds with similar structures have shown promise as antidepressants and anxiolytics.

- Antimicrobial Activity : Some derivatives display significant antibacterial and antifungal properties, suggesting that 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol may also exhibit these effects .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of piperazine derivatives against various pathogens, showing that modifications in the aromatic ring significantly influenced activity. While specific data on our compound is limited, similar compounds demonstrated IC50 values ranging from 10 to 30 µg/mL against common bacterial strains .

- Neuropharmacological Studies : Research on related piperazine compounds suggests potential efficacy in modulating neurotransmitter systems, which could lead to new treatments for depression or anxiety disorders .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperazine-containing compounds often involves multi-step reactions, including sulfonylation, nucleophilic substitution, and purification. For example:

- Sulfonylation: React 3-chloro-2-methylbenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) to form the sulfonylated piperazine intermediate .

- Propanol Attachment: Introduce the propan-2-ol moiety via nucleophilic substitution or coupling reactions. Optimize yield by controlling temperature (reflux at 80–110°C) and using catalysts like NaI or K₂CO₃ .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions on the piperazine and sulfonyl groups. For example, the methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm) in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column with a methanol/water gradient (e.g., 70:30 → 90:10 over 20 min) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 383.8) .

Q. How should stability and storage conditions be managed to prevent degradation?

Methodological Answer:

- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor for sulfonyl group hydrolysis or piperazine ring oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antifungal or biological activity?

Methodological Answer:

- Analog Synthesis: Modify the sulfonyl group (e.g., replace 3-chloro-2-methylphenyl with 2,4-difluorophenyl) and test against Candida albicans or Aspergillus fumigatus .

- Biological Assays: Use microbroth dilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs). Compare with fluconazole controls .

- Computational Modeling: Perform molecular docking (e.g., using CYP51 enzyme targets) to predict binding affinity .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Orthogonal Assays: Validate antifungal activity with both agar diffusion and ATP-based cell viability assays to rule out false positives .

- Metabolic Stability Testing: Use hepatic microsome models (human or murine) to assess if inactive metabolites are formed .

- Batch Reproducibility: Verify compound purity across batches via NMR and HPLC to exclude impurities affecting results .

Q. What toxicological assessments are required for preclinical studies?

Methodological Answer:

- Acute Toxicity: Conduct OECD 423 tests in rodents (oral/administered doses: 300–2000 mg/kg) to determine LD₅₀ .

- Genotoxicity: Perform Ames tests (TA98/TA100 strains) to evaluate mutagenic potential .

- Cardiotoxicity Screening: Use hERG channel inhibition assays (patch-clamp or FLIPR) to assess arrhythmia risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.